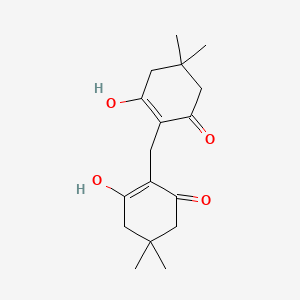
2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) is an organic compound with the molecular formula C17H24O4 and a molecular weight of 292.378 g/mol . This compound is known for its unique structure, which includes two cyclohexenone rings connected by a methylene bridge. It is often used in various chemical syntheses and has significant biological and therapeutic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. One efficient method uses 4 Å molecular sieves as a catalyst, offering high yields and mild reaction conditions . Other catalysts that have been employed include l-histidine in ionic liquid, silica-diphenic acid, Pd(0) nanoparticles in water, and Ni(0) nanoparticles anchored on acid-activated montmorillonite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of reusable catalysts and simple work-up procedures make the synthesis process efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) undergoes various chemical reactions, including:
Condensation Reactions: Often used in the synthesis of xanthenes and acridinediones.
Oxidation and Reduction: These reactions can modify the functional groups on the cyclohexenone rings.
Substitution Reactions: Common reagents include aromatic aldehydes and 1,3-cyclohexanediones.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, 1,3-cyclohexanediones, and various catalysts such as molecular sieves, l-histidine, and Pd(0) nanoparticles .
Major Products
The major products formed from these reactions are often derivatives of xanthenes and acridinediones, which have significant biological activities .
Applications De Recherche Scientifique
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits lipoxygenase inhibition, antioxidant activity, and tyrosinase inhibition.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of various chemical intermediates.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) involves its interaction with specific molecular targets and pathways. For example, its lipoxygenase inhibition activity is due to its ability to bind to the enzyme’s active site, preventing the formation of pro-inflammatory leukotrienes . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Phenylmethylenebis(5,5-dimethylcyclohexane-1,3-dione)
- 5-Ethylcyclohexane-1,3-dione
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Uniqueness
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) is unique due to its dual cyclohexenone structure connected by a methylene bridge, which imparts distinct chemical and biological properties . Its ability to act as a precursor for various biologically active compounds further highlights its significance in scientific research .
Propriétés
Numéro CAS |
7599-99-7 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h18,20H,5-9H2,1-4H3 |
Clé InChI |
LAGNNAWSJPPMCH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


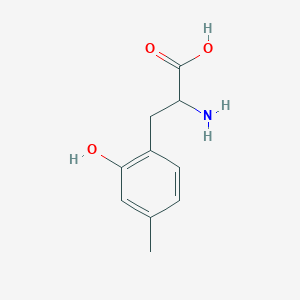
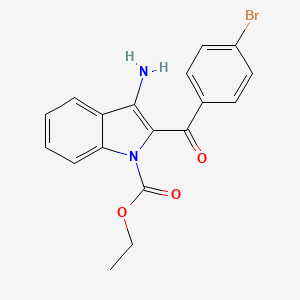

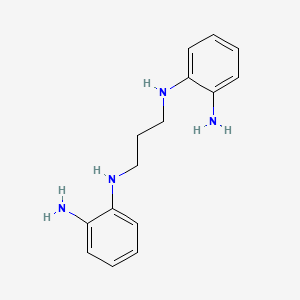

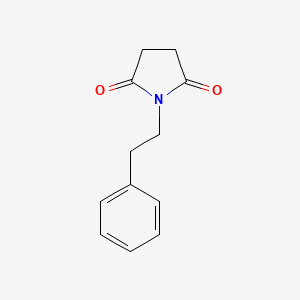
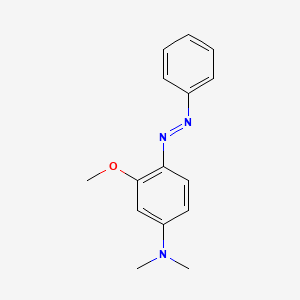
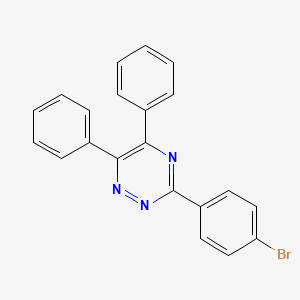
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
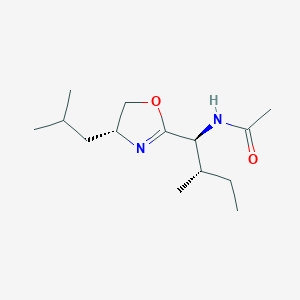
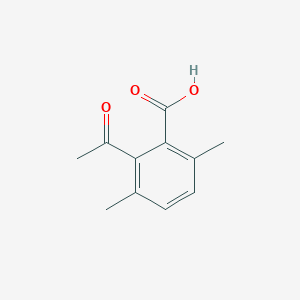
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
